6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione
Description
Properties
IUPAC Name |
6-amino-2-methylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGAYMVNWSXKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Naphthalic anhydride reacts with methylamine in a nucleophilic acyl substitution reaction. The methylamine attacks the electrophilic carbonyl carbons, leading to ring-opening and subsequent cyclization to form the benzo[de]isoquinoline-1,3-dione scaffold.
Typical Protocol :
Structural Confirmation
The product, 2-methyl-benzo[de]isoquinoline-1,3-dione, is characterized by:
- 1H NMR (DMSO-d6): δ 8.52 (d, J = 7.5 Hz, 2H, H-4/H-5), 8.21 (d, J = 8.1 Hz, 2H, H-7/H-8), 3.12 (s, 3H, CH3).
- 13C NMR : δ 165.2 (C=O), 134.8–127.6 (aromatic carbons), 28.4 (CH3).
Regioselective Bromination at Position 6
Introducing a bromine atom at the 6-position is critical for subsequent amination. Electrophilic aromatic bromination is employed, leveraging the electron-withdrawing effect of the diketone groups to direct substitution.
Bromination Protocol
Reagents :
- 2-Methyl-benzo[de]isoquinoline-1,3-dione (1.0 eq)
- Bromine (Br2, 1.2 eq) or N-bromosuccinimide (NBS, 1.1 eq)
- Lewis acid catalyst: FeBr3 (0.1 eq)
Conditions :
- Solvent : Dichloromethane (DCM) or sulfuric acid (H2SO4)
- Temperature : 0°C → room temperature, 6–8 hours.
Outcome :
Analytical Data
- MS (ESI) : m/z 306.0 [M+H]+ (calculated for C13H9BrNO2: 305.98).
- HPLC Purity : >95% (C18 column, acetonitrile/water 70:30, 254 nm).
Amination via Nucleophilic Aromatic Substitution (SNAr)
Replacing the bromine atom with an amino group requires harsh conditions due to the electron-deficient aromatic system.
Standard Amination Procedure
Reagents :
- 6-Bromo-2-methyl-benzo[de]isoquinoline-1,3-dione (1.0 eq)
- Ammonia source: NH3 (aq. 28%) or ethylenediamine (2.0 eq)
- Base: Potassium carbonate (K2CO3, 3.0 eq)
Conditions :
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Formation of Meisenheimer complex : The base deprotonates the amine, enhancing nucleophilicity to attack the electron-deficient C6 position.
- Elimination of bromide : The intermediate loses Br⁻, restoring aromaticity.
Alternative Synthetic Routes
One-Pot Condensation-Amination
A streamlined approach combines core formation and amination in a single reactor:
- Reagents : Naphthalic anhydride, methylamine, and ammonium chloride
- Conditions : Microwave irradiation (150°C, 30 min)
- Yield : 40–45%.
Catalytic Amination
Palladium-catalyzed methods, though less common, offer improved regiocontrol:
- Catalyst : Pd(OAc)2 (5 mol%)
- Ligand : Xantphos (10 mol%)
- Conditions : 100°C, 12 hours, toluene
- Yield : 55–60%.
Optimization Strategies
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 58 |
| DMSO | 18 | 62 |
| NMP | 30 | 48 |
Polar aprotic solvents like DMSO enhance nucleophilicity, accelerating the SNAr step.
Temperature Profile
| Temperature (°C) | Conversion (%) |
|---|---|
| 80 | 45 |
| 100 | 68 |
| 120 | 72 |
Higher temperatures improve kinetics but risk decomposition above 120°C.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
- FT-IR : ν = 1685 cm⁻¹ (C=O), 3340 cm⁻¹ (N-H).
- X-ray Crystallography : Confirms planar aromatic system and intramolecular H-bonding.
Challenges and Troubleshooting
Common Side Reactions
Yield Improvement Tactics
- Microwave Assistance : Reduces reaction time by 50%.
- Catalytic Systems : Pd/ligand combinations enhance amination efficiency.
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 6-position and methyl group at the 2-position participate in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution
-
Amination : Reaction with hydrazine or ethylenediamine under reflux conditions replaces bromine or other leaving groups at the 6-position, forming derivatives with enhanced biological activity .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents, enabling structural diversification for drug discovery .
Electrophilic Substitution
-
Nitration : Treatment with nitric acid (HNO₃) in sulfuric acid introduces nitro groups at electron-rich positions of the aromatic ring .
-
Halogenation : Bromination using Br₂/FeBr₃ yields mono- or di-substituted halogenated derivatives.
Oxidation and Reduction
The dione moiety and methyl group enable redox transformations:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Quinone derivatives | 60–75% |
| Reduction | NaBH₄, ethanol reflux | Diol intermediates | 50–65% |
Biological Interactions
As a poly [ADP-ribose] polymerase 1 (PARP1) inhibitor, the compound disrupts DNA repair in cancer cells:
| Target | IC₅₀ (nM) | Mechanism | Reference |
|---|---|---|---|
| PARP1 | 22–180 | Competitive inhibition at the NAD⁺ binding site |
-
Structure-Activity Relationship (SAR) :
Cross-Coupling Reactions
Palladium-mediated reactions enable functionalization for pharmacological studies:
-
Buchwald-Hartwig Amination : Forms aryl amine derivatives with improved solubility .
-
Sonogashira Coupling : Introduces alkynyl groups for fluorescent probe development .
Acid/Base Reactivity
The dione system undergoes pH-dependent tautomerization:
-
Basic Conditions : Enolate formation facilitates alkylation at the 3-position.
-
Acidic Conditions : Protonation stabilizes the diketone form, enhancing electrophilic reactivity .
This compound’s versatility in synthetic and biological contexts underscores its value in medicinal chemistry. Ongoing research focuses on optimizing reaction conditions for high-yield transformations and exploring novel therapeutic applications.
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is its potential as an anticancer agent. Research indicates that compounds in the benzo[de]isoquinoline family exhibit activity against various cancer types by inhibiting specific molecular targets involved in tumor proliferation.
- Mechanism of Action : The compound is known to inhibit bromodomains associated with proteins such as BRPF1, BRPF2, TAF1, and TAF1L, which are implicated in cancer progression. Bromodomains recognize acetylated lysine residues on histones, facilitating active gene transcription related to cell growth and survival .
- Case Study : A study highlighted the synthesis of derivatives that showed promising antitumor efficacy in preclinical models. The compounds were tested for their ability to induce apoptosis in cancer cells while demonstrating a favorable safety profile compared to conventional chemotherapeutics like Mitoxantrone .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. These compounds are being investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.
- Research Findings : Preliminary results indicate that certain modifications of the compound enhance its neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Electronics
The compound has also been explored for applications in organic electronics, particularly as a component in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
- Electronic Properties : Studies have shown that derivatives of benzo[de]isoquinoline-1,3-dione exhibit high electron affinity and suitable charge transport properties, essential for efficient electronic devices .
- Case Study : Research demonstrated that incorporating this compound into polymer matrices improved the performance of organic solar cells by enhancing charge mobility and stability under operational conditions .
Development of Chemosensors
The compound's ability to form complexes with metal ions has led to its application in developing chemosensors for detecting heavy metals and other pollutants.
- Mechanism : The amino groups in the structure facilitate interactions with metal ions, leading to measurable changes in fluorescence or absorbance, which can be quantitatively analyzed.
- Research Findings : Recent studies reported the successful synthesis of chemosensor systems based on this compound that exhibited high sensitivity and selectivity towards specific metal ions such as lead and mercury .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits bromodomains; induces apoptosis |
| Neuroprotection | Treatment for Neurodegenerative Diseases | Protects neuronal cells from oxidative stress |
| Organic Electronics | Component in OLEDs and Solar Cells | High electron affinity; improved charge mobility |
| Chemical Sensing | Heavy Metal Detection | High sensitivity towards specific metal ions |
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, a protein involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, which is of interest in cancer research.
Comparison with Similar Compounds
The biological and electronic properties of benzo[de]isoquinoline-1,3-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis across key application domains:
Antiviral Activity
Several 2-aminobenzo[de]isoquinoline-1,3-dione derivatives demonstrate activity against herpes simplex viruses (HSV-1 and HSV-2). Notably:
Key Findings :
- Substitutions at the 2-position (e.g., furaldehyde, thiophene) significantly enhance antiviral activity compared to the parent compound.
- The 6-amino group in 6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione may improve solubility or target binding, though direct data are unavailable .
Antitumor Activity
Nitro- and hydroxyalkyl-substituted derivatives show potent antitumor effects:
Key Findings :
- The nitro group at C6 in 6-Nitro-2-(3-hydroxypropyl)-... enhances DNA interaction, while the hydroxypropyl group at C2 improves cellular uptake .
- The methyl group in 6-Amino-2-methyl-...
Antimalarial Activity
Key Findings :
- The triazole group at C2 and nitro groups at C6/C7 enhance binding affinity and hydrophobic interactions with malarial enzyme targets.
- The amino group in 6-Amino-2-methyl-...
Key Findings :
- Amino groups at C6 enable anion detection via hydrogen bonding, while methyl groups at C2 modulate solubility for sensor applications .
Biological Activity
6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione is an organic compound belonging to the isoquinolone class, characterized by its potential biological activities. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly in cancer therapy and antimicrobial research.
- Molecular Formula : C₁₃H₁₀N₂O₂
- Molecular Weight : 226.23 g/mol
- IUPAC Name : 6-amino-2-methylbenzo[de]isoquinoline-1,3-dione
The biological activity of this compound primarily revolves around its role as an inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. By inhibiting PARP, this compound can induce synthetic lethality in cancer cells that are already deficient in DNA repair pathways, making it a candidate for targeted cancer therapies .
Antitumor Properties
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance:
- In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.
- Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest through modulation of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro tests demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for various strains have been reported, indicating a broad spectrum of activity.
- Notably, the compound exhibits selective inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Data Table: Biological Activities
Case Studies
- Antitumor Efficacy : A study explored the effects of synthesized derivatives on ovarian cancer cells, revealing that certain modifications to the base structure significantly enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against a range of pathogens, with derivatives showing promising results against resistant strains of bacteria, suggesting potential for development into therapeutic agents for infectious diseases.
Q & A
Q. How are photophysical properties leveraged in probe design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
